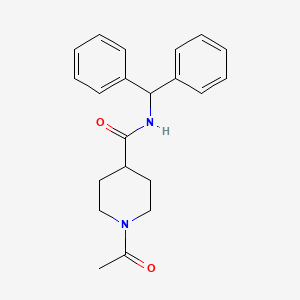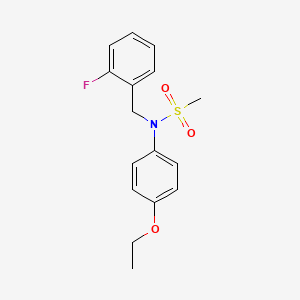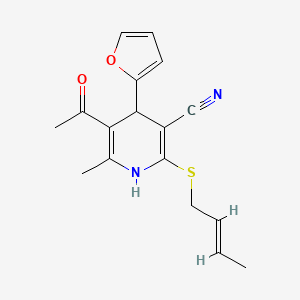
1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide, also known as DPMC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperidinecarboxamide compounds, which have been found to have a variety of biological activities. DPMC is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression. In
Mechanism of Action
1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide inhibits HDACs by binding to the active site of the enzyme. HDACs are zinc-dependent enzymes, and 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide contains a zinc-binding motif that allows it to bind to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from removing acetyl groups from histones, which leads to an increase in histone acetylation and the activation of gene expression.
Biochemical and Physiological Effects:
1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has been suggested that its anticancer activity is due to its ability to induce these processes. 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has also been found to increase the expression of genes involved in cell differentiation and cell death. In addition, 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been found to have anti-inflammatory activity, and it has been suggested that this activity is due to its ability to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, which makes it a useful tool for studying the role of HDACs in gene expression and disease. 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has also been found to have low toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments. However, 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some assays. In addition, 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been found to have low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide. One direction is to explore the potential of 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide as a therapeutic agent for cancer and other diseases. 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been found to have anticancer activity in vitro and in vivo, and it has been suggested that it may have potential as a therapeutic agent for cancer. Another direction is to explore the role of 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide in epigenetic regulation. HDACs play a critical role in the regulation of gene expression, and 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been found to be a potent inhibitor of HDACs. Further research is needed to fully understand the role of 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide in epigenetic regulation. Finally, future research could focus on developing more potent and selective HDAC inhibitors based on the structure of 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide.
Synthesis Methods
The synthesis of 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide involves several steps. The first step is the reaction of N-benzylpiperidine with acetic anhydride to form N-benzylpiperidine-4-carboxylic acid. The second step involves the reaction of N-benzylpiperidine-4-carboxylic acid with benzaldehyde in the presence of sodium cyanoborohydride to form N-(diphenylmethyl)piperidine-4-carboxylic acid. The final step involves the reaction of N-(diphenylmethyl)piperidine-4-carboxylic acid with acetyl chloride to form 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide.
Scientific Research Applications
1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been extensively used in scientific research as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDACs, 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide can increase histone acetylation, which can lead to the activation of gene expression. 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been found to have anticancer activity in vitro and in vivo, and it has been suggested that its anticancer activity is due to its ability to inhibit HDACs.
properties
IUPAC Name |
1-acetyl-N-benzhydrylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16(24)23-14-12-19(13-15-23)21(25)22-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNJRTYSYQZMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(diphenylmethyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5499020.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-(1H-indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5499025.png)
![N-bicyclo[2.2.1]hept-2-yl-2-methyl-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499039.png)
![methyl 3-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)thiophene-2-carboxylate](/img/structure/B5499043.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B5499050.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499058.png)


![3-({4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B5499071.png)
![7-acetyl-3-(allylthio)-6-[2-(2-thienyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499081.png)
![4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenyl 2-thiophenecarboxylate](/img/structure/B5499085.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5499123.png)
![1,2,3,4-tetrafluoro-8,9,10,11-tetrahydrocyclohepta[4,5]imidazo[1,2-b][1,2]benzoxazin-13(7H)-one](/img/structure/B5499125.png)